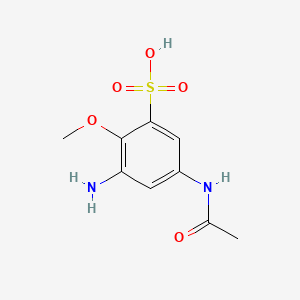![molecular formula C35H40O2P2 B13808499 (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane: is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane typically involves the reaction of a suitable diol with a phosphine reagent. One common method includes the use of Grignard reagents with corresponding chlorophosphines . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the phosphorus atoms, where ligands can be exchanged with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under inert conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.
科学研究应用
Chemistry: In chemistry, (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane is used as a ligand in asymmetric catalysis. It forms complexes with transition metals, which can then catalyze various enantioselective reactions, such as hydrogenation and hydroformylation .
Biology and Medicine: While its primary applications are in chemistry, this compound’s ability to form stable metal complexes has potential implications in medicinal chemistry. It can be used to develop metal-based drugs or diagnostic agents.
Industry: In the industrial sector, this compound is valuable for its role in catalytic processes that require high enantioselectivity. It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism by which (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate phosphine ligand used in similar catalytic applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A structurally similar compound with different substituents on the phosphorus atoms.
Uniqueness: What sets (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane apart is its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to form highly stable and selective metal complexes enhances its utility in various catalytic processes.
属性
分子式 |
C35H40O2P2 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC 名称 |
[5-[bis(2-methylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C35H40O2P2/c1-25-15-7-11-19-31(25)38(32-20-12-8-16-26(32)2)23-29-30(37-35(5,6)36-29)24-39(33-21-13-9-17-27(33)3)34-22-14-10-18-28(34)4/h7-22,29-30H,23-24H2,1-6H3 |
InChI 键 |
ATSVHBKRAJHXFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1P(CC2C(OC(O2)(C)C)CP(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


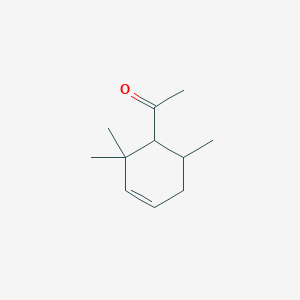
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

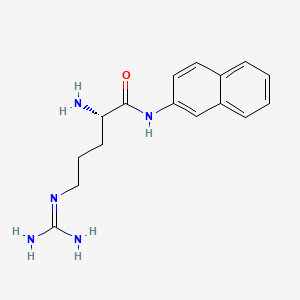
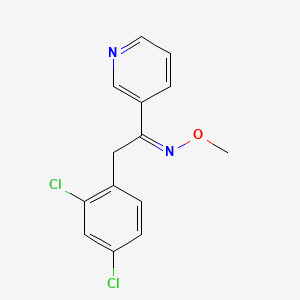
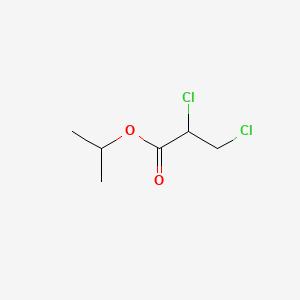
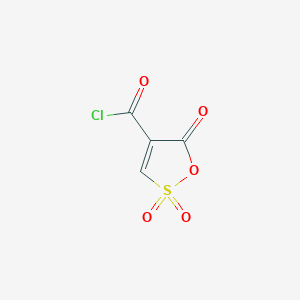
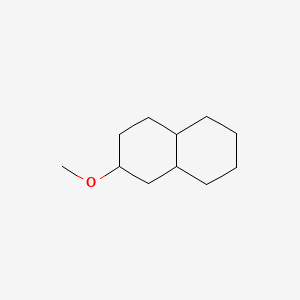
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
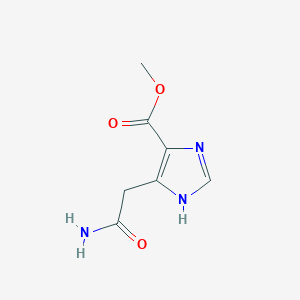
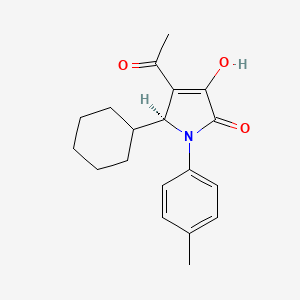
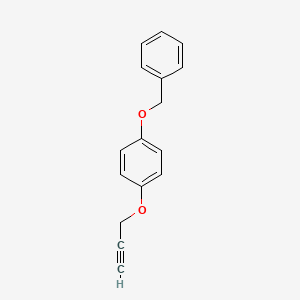
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
